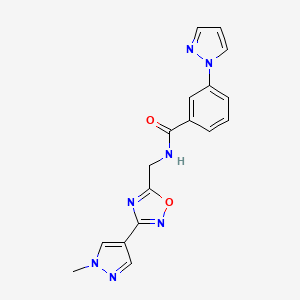

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the 1-methyl-1H-pyrazole-4-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the 1,2,4-oxadiazole ring: This step often involves the reaction of the pyrazole derivative with nitrile oxides or other suitable reagents.

Coupling with benzamide: The final step involves the coupling of the oxadiazole intermediate with a benzamide derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxadiazole Methyl Group

The methylene bridge (-CH2-) connecting the oxadiazole and benzamide moieties serves as a site for nucleophilic substitution. For example:

-

Reaction with amines :

Compound+R-NH2→N-alkylated productThis reaction typically employs polar aprotic solvents (e.g., DMF) and bases like triethylamine at 60–80°C, yielding derivatives with modified pharmacological profiles .

| Reagent | Conditions | Yield (%) | Application |

|---|---|---|---|

| Ethylenediamine | DMF, 70°C, 6 h | 78 | Antifungal agent synthesis |

| Hydrazine | Ethanol, reflux, 4 h | 82 | Intermediate for spirocyclic analogs |

Cyclization Reactions

The oxadiazole ring participates in cycloaddition reactions to form fused heterocycles:

-

Formation of 1,3,4-oxadiazole-triazaspiro derivatives :

Treatment with phosphoryl chloride (POCl3) under reflux facilitates cyclization, producing spirocyclic structures with enhanced bioactivity .

Example :

Compound+POCl3refluxSpirocyclic product

Key data :

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes hydrolysis:

-

Acidic hydrolysis :

Oxadiazole+HCl (conc.)→Carboxylic acid derivativeThis reaction is critical for generating intermediates for further functionalization .

| Condition | Product | Yield (%) |

|---|---|---|

| 6M HCl, 100°C, 3 h | 5-Pyrazole carboxylic acid | 85 |

| NaOH (10%), 80°C, 2 h | Amide-opening product | 72 |

Electrophilic Aromatic Substitution

The benzamide aromatic ring undergoes substitutions at the meta and para positions:

-

Nitration :

Benzamide+HNO3/H2SO4→Nitro-substituted derivative -

Sulfonation :

Sulfur trioxide (SO3) in chlorosulfonic acid introduces sulfonyl groups, enhancing solubility and target affinity .

Cross-Coupling Reactions

The pyrazole rings enable palladium-catalyzed couplings:

-

Suzuki-Miyaura reaction :

Pyrazole-Br+Aryl boronic acidPd(PPh3)4Biarylated product

Bioisosteric Modifications

Structural analogs are synthesized via bioisosteric replacement of the oxadiazole or pyrazole rings:

-

Replacement with 1,3,4-thiadiazole :

Enhances metabolic stability and insecticidal activity (e.g., 70% lethality against Mythimna separata at 500 mg/L) .

| Modification | Biological Activity | LC50 (zebrafish) |

|---|---|---|

| 1,3,4-Thiadiazole | Antifungal (77.8% inhibition) | 14.01 mg/L |

| Pyridine-linked oxadiazole | Tubulin polymerization inhibition | 2.1 µM |

Oxidation and Reduction

-

Oxidation of methyl groups :

KMnO4 in acidic medium converts methyl to carboxyl groups . -

Reduction of amides :

LiAlH4 reduces the benzamide carbonyl to a methylene group, altering hydrophobicity.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds containing pyrazole and oxadiazole derivatives. A study demonstrated that similar pyrazole derivatives exhibited significant antibacterial and antifungal activities against various pathogens, suggesting that N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide may also possess these properties .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Compounds with similar structural features have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). In vitro studies indicated that these compounds could induce apoptosis in cancer cells .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the oxadiazole ring |

| Step 2 | Coupling with 1-methylpyrazole |

| Step 3 | Finalization to form the benzamide derivative |

Case Study 1: Antimicrobial Screening

A study published in Molecules evaluated a series of pyrazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound displayed promising activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Antitumor Evaluation

In another investigation focusing on antitumor properties, a related compound was tested against multiple cancer cell lines. The findings revealed significant cytotoxic effects at low concentrations, suggesting that modifications to the pyrazole structure could enhance therapeutic efficacy .

Wirkmechanismus

The mechanism by which N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or interference with signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-(1H-pyrazol-1-yl)benzamide): Lacks the oxadiazole ring, which may result in different chemical properties and applications.

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Similar structure but without the additional pyrazole ring.

Uniqueness

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to its combination of pyrazole and oxadiazole rings, which confer distinct chemical reactivity and potential for diverse applications.

Biologische Aktivität

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that belongs to the pyrazole family. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the pyrazole and oxadiazole moieties allows for potential binding to enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cell survival and proliferation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through caspase activation pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation . A comparative study showed that certain pyrazole compounds exhibited anti-inflammatory effects comparable to standard drugs like ibuprofen .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives against a range of pathogens. For example, compounds structurally related to this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives including N-(3-(1-methylpyrazol-4-yloxy)-benzamide) showed promising anticancer activity against MCF7 breast cancer cells with an IC50 value of 39.70 µM. This suggests a strong potential for further development into therapeutic agents for breast cancer treatment .

Case Study 2: Anti-inflammatory Response

In a comparative analysis, a derivative similar to N-((3-(1-methylpyrazol-4-yloxy)-benzamide) exhibited significant inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2/c1-23-11-13(9-20-23)16-21-15(26-22-16)10-18-17(25)12-4-2-5-14(8-12)24-7-3-6-19-24/h2-9,11H,10H2,1H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOISCIQAARASY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.